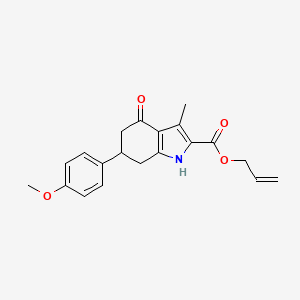![molecular formula C16H16ClNO2 B4749266 1-[(2-chlorophenyl)acetyl]-2-(2-furyl)pyrrolidine](/img/structure/B4749266.png)
1-[(2-chlorophenyl)acetyl]-2-(2-furyl)pyrrolidine
Übersicht
Beschreibung
1-[(2-chlorophenyl)acetyl]-2-(2-furyl)pyrrolidine, also known as CPP or CPP-109, is a synthetic compound that belongs to the class of drugs called "dopamine receptor antagonists." It was first synthesized in the 1970s and was initially developed as an analgesic. However, later studies revealed that CPP has potential as a treatment for drug addiction and other psychiatric disorders.
Wirkmechanismus
1-[(2-chlorophenyl)acetyl]-2-(2-furyl)pyrrolidine works by blocking the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By blocking the dopamine transporter, 1-[(2-chlorophenyl)acetyl]-2-(2-furyl)pyrrolidine increases the levels of dopamine in the brain, which reduces the craving for drugs and helps to prevent relapse.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2-chlorophenyl)acetyl]-2-(2-furyl)pyrrolidine has a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which reduces the craving for drugs and helps to prevent relapse. It has also been shown to reduce the activity of the brain's reward system, which is responsible for the pleasurable effects of drugs. Additionally, 1-[(2-chlorophenyl)acetyl]-2-(2-furyl)pyrrolidine has been shown to reduce anxiety and depression in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2-chlorophenyl)acetyl]-2-(2-furyl)pyrrolidine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable and has a long shelf life. However, there are some limitations to using 1-[(2-chlorophenyl)acetyl]-2-(2-furyl)pyrrolidine in lab experiments. It is a controlled substance, which means that it is subject to strict regulations. Additionally, it can be expensive to obtain.
Zukünftige Richtungen
There are several future directions for research on 1-[(2-chlorophenyl)acetyl]-2-(2-furyl)pyrrolidine. One area of research is the development of new and more effective drugs that target the dopamine transporter. Another area of research is the use of 1-[(2-chlorophenyl)acetyl]-2-(2-furyl)pyrrolidine for the treatment of other psychiatric disorders, such as depression and anxiety. Additionally, research is needed to better understand the long-term effects of 1-[(2-chlorophenyl)acetyl]-2-(2-furyl)pyrrolidine on the brain and the body.
Wissenschaftliche Forschungsanwendungen
1-[(2-chlorophenyl)acetyl]-2-(2-furyl)pyrrolidine has been extensively studied for its potential as a treatment for drug addiction, particularly cocaine and heroin addiction. It works by blocking the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By blocking the dopamine transporter, 1-[(2-chlorophenyl)acetyl]-2-(2-furyl)pyrrolidine increases the levels of dopamine in the brain, which reduces the craving for drugs and helps to prevent relapse.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-1-[2-(furan-2-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-13-6-2-1-5-12(13)11-16(19)18-9-3-7-14(18)15-8-4-10-20-15/h1-2,4-6,8,10,14H,3,7,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJLRVNEOHNWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-[2-(furan-2-YL)pyrrolidin-1-YL]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4749186.png)
![methyl 2-[(N,N-dimethylglycyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4749188.png)
![N-[4-(1-azepanylcarbonyl)phenyl]hexanamide](/img/structure/B4749190.png)
![2-(benzylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4749191.png)
![isopropyl 5-(aminocarbonyl)-2-[(4-chloro-3-nitrobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4749194.png)

![N-[4-(diethylamino)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4749217.png)
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4749219.png)

![6-(4-fluorobenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4749236.png)
![3,4,5-trimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide](/img/structure/B4749243.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4749245.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B4749262.png)
![2-nitro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4749274.png)